4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
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Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB is a small molecule that can be synthesized using a simple chemical reaction.
Scientific Research Applications
Antimicrobial Activity
Some novel benzothiazole and sulphonamide compounds have been synthesized and evaluated for their antimicrobial activity. The presence of fluorobenzothiazole and sulphonamide groups, along with variations like morpholine, has been associated with potential biodynamic agents aimed at combating microbial infections (V. Jagtap et al., 2010).
Biological and Pharmacological Screening
Compounds containing the fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole have been synthesized, showing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This demonstrates the broad spectrum of pharmacological potentials of such derivatives (S. Patel et al., 2009).
Antiproliferative Activity
Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones has indicated significant antiproliferative activity against various human cancer cell lines. The nitro group on the thiazolidinone moiety and the position of the substituted aryl ring were crucial for the observed antiproliferative activity, suggesting the relevance of these compounds in cancer research (S. Chandrappa et al., 2008).
Anticonvulsant Activity
The synthesis and evaluation of novel benzothiazole coupled sulfonamide derivatives have shown notable anticonvulsant properties. These compounds were synthesized by linking benzene sulfonamides with a benzothiazole moiety, showing promising results in maximal electroshock (MES) model experiments (S. L. Khokra et al., 2019).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-14-11-25(12-15(2)32-14)34(30,31)19-8-6-16(7-9-19)21(27)24-22-23-20(13-33-22)17-4-3-5-18(10-17)26(28)29/h3-10,13-15H,11-12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULXXPNIIHCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide |
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